Ethyl 2-amino-3-(pyrrolidin-1-YL)propanoate
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Overview
Description
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate typically involves the reaction of ethyl acrylate with pyrrolidine in the presence of a suitable catalyst. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups .
Scientific Research Applications
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(pyrrolidin-1-yl)propanoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(pyridin-2-ylamino)propanoate: This compound features a pyridine ring instead of a pyrrolidine ring, which can alter its chemical properties and biological activity.
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound has a similar pyrrolidine ring but with different substituents, leading to distinct biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-amino-3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)8(10)7-11-5-3-4-6-11/h8H,2-7,10H2,1H3 |
InChI Key |
RRLANGYRGVJQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1CCCC1)N |
Origin of Product |
United States |
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